3-azido-5-(azidomethyl)benzoic acid
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Overview
Description
3-Azido-5-(azidomethyl)benzoic acid is a versatile organic compound characterized by the presence of two azido groups (-N3) and a carboxylic acid group (-COOH) on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-5-(azidomethyl)benzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to introduce the azido groups. One common method is the diazotization of 3-aminobenzoic acid followed by azidation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of azido groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-5-(azidomethyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The Staudinger reaction using tri-n-butylphosphonium tetrafluoroborate with triethylamine is a notable method for the reduction of azides to amines.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include amines, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Azido-5-(azidomethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bistriazole compounds and photoaffinity probes for target identification of bioactive compounds.
Biology: The compound is employed in photoaffinity labeling techniques to study protein-ligand interactions and identify binding sites of bioactive molecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including the development of new drugs and diagnostic agents.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-azido-5-(azidomethyl)benzoic acid exerts its effects involves the interaction with specific molecular targets and pathways. The azido groups can participate in photoaffinity labeling reactions, where they form covalent bonds with target molecules upon exposure to light. This allows for the identification and characterization of biological targets.
Comparison with Similar Compounds
3-Azido-5-(azidomethyl)benzoic acid is unique due to its dual azido groups and carboxylic acid functionality. Similar compounds include 3-azido-5-(azidomethyl)benzene derivatives and other diazido compounds. These compounds share similar structural features but may differ in their reactivity and applications.
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Properties
CAS No. |
1310822-77-5 |
---|---|
Molecular Formula |
C8H6N6O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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